molecular formula C13H15BrO B14734303 4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene CAS No. 6337-50-4

4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene

Katalognummer: B14734303
CAS-Nummer: 6337-50-4
Molekulargewicht: 267.16 g/mol
InChI-Schlüssel: WHTADMURFSCSNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a bromine atom, a prop-2-enyl group, and a prop-2-enoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-hydroxybenzene with 2-methylprop-2-enyl bromide in the presence of a base such as potassium carbonate in acetone. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The prop-2-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Substitution: Formation of 4-amino-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene.

    Oxidation: Formation of 4-bromo-2-(2-methylprop-2-enyl)benzaldehyde.

    Reduction: Formation of 4-bromo-2-(2-methylprop-2-enyl)cyclohexanol.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene involves its interaction with specific molecular targets. The bromine atom and the prop-2-enyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-(2-methylprop-2-enyl)phenol
  • 4-Bromo-2-(2-methylprop-2-enyl)anisole
  • 4-Bromo-2-(2-methylprop-2-enyl)benzaldehyde

Uniqueness

4-Bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene is unique due to the presence of both a prop-2-enyl and a prop-2-enoxy group on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Eigenschaften

CAS-Nummer

6337-50-4

Molekularformel

C13H15BrO

Molekulargewicht

267.16 g/mol

IUPAC-Name

4-bromo-2-(2-methylprop-2-enyl)-1-prop-2-enoxybenzene

InChI

InChI=1S/C13H15BrO/c1-4-7-15-13-6-5-12(14)9-11(13)8-10(2)3/h4-6,9H,1-2,7-8H2,3H3

InChI-Schlüssel

WHTADMURFSCSNG-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CC1=C(C=CC(=C1)Br)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.